

N4-Acetylcytosine (ac4C): A Key Regulator of Messenger RNA Function

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial, evolutionarily conserved epitranscriptomic modification of messenger RNA (mRNA) that plays a significant role in regulating mRNA stability, translation efficiency, and cellular stress responses. This modification is dynamically installed and potentially removed by a dedicated set of enzymes, and its presence on mRNA transcripts influences their fate and function within the cell. Dysregulation of ac4C has been implicated in various diseases, including cancer, making the enzymes involved in its metabolism attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the function of ac4C in mRNA, detailing the molecular players, experimental methodologies for its study, and quantitative data on its impact.

The Core Machinery of ac4C in mRNA

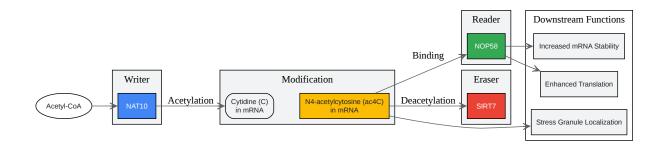
The metabolism and function of ac4C in mRNA are governed by a coordinated interplay of "writer," "reader," and "eraser" proteins.

• Writer: The primary enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 utilizes acetyl-CoA to catalyze the transfer of an acetyl group to the N4 position of cytidine residues within target mRNA molecules.[4] This process is critical for establishing the ac4C landscape of the transcriptome.



- Reader: While the full spectrum of ac4C reader proteins is still under investigation, NOP58, a
 nucleolar protein, has been identified as a potential reader of ac4C.[5] Studies have
 demonstrated a dose-dependent binding of NOP58 to ac4C-modified RNA, suggesting that it
 recognizes this modification to mediate downstream effects.
- Eraser: The deacetylase SIRT7 has been proposed as a potential "eraser" of ac4C. In vitro studies have shown that SIRT7 can deacetylate ac4C-containing RNA, indicating a potential mechanism for the dynamic removal of this modification.

The interplay between these factors dictates the level and location of ac4C on mRNA, thereby influencing gene expression.



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Figure 1: The core machinery of **N4-acetylcytosine** (ac4C) metabolism and function in messenger RNA (mRNA).

Functional Consequences of ac4C in mRNA

The presence of ac4C on an mRNA transcript has profound effects on its lifecycle and function.

Enhanced mRNA Stability

One of the primary roles of ac4C is to protect mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the strengthening of Watson-Crick base pairing with guanosine, which can make the mRNA less susceptible to nuclease activity.



Knockdown of the ac4C writer enzyme, NAT10, has been shown to significantly decrease the stability of target mRNAs. For instance, in human embryonic stem cells, NAT10 knockdown resulted in a prominent decrease in the half-life of the core pluripotency regulator OCT4 mRNA, with a log2 fold-change of -1.70.

Increased Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS), can significantly enhance the efficiency of protein translation. The precise mechanism is still under investigation, but it is hypothesized that ac4C may facilitate more efficient codon-anticodon interactions at the ribosome. Studies utilizing ribosome profiling (Ribo-seq) have shown increased ribosome occupancy on ac4C-modified transcripts, indicating a higher rate of translation initiation and elongation.

Localization to Stress Granules

Under conditions of cellular stress, such as oxidative stress, ac4C-modified mRNAs have been shown to localize to stress granules. Stress granules are cytoplasmic aggregates of stalled translation initiation complexes that form to protect mRNAs from degradation and conserve energy during stress. The enrichment of ac4C-modified transcripts in these structures suggests a role for this modification in the cellular stress response, potentially by marking specific mRNAs for protection and regulated translation upon recovery from stress. The accumulation of acetylated mRNAs in stress granules is significantly diminished in NAT10 knockout cells, with an observed twofold decrease.

Quantitative Data on ac4C Function

The following tables summarize key quantitative findings from studies on the function of ac4C in mRNA.

Table 1: Effect of NAT10 Knockdown on mRNA Half-Life



Gene	Cell Type	Log2 Fold Change in Half-Life (NAT10 KD vs. Control)	Reference
OCT4	Human Embryonic Stem Cells	-1.70	
Kmt5a	H9c2 Cardiomyocytes	Significant decrease (exact fold change not specified)	
FA metabolic genes (ELOVL6, ACSL3, ACSL4)	MCF7	Significant decrease in half-life	-

Table 2: Impact of ac4C on Translation Efficiency

Experimental System	Observation	Quantitative Effect	Reference
Ribo-seq in rat spinal dorsal horn	Increased ribosome enrichment on specific mRNAs after nerve injury	4313 genes with significantly increased ribosome enrichment	
Ribo-seq of Vegfa mRNA	Increased translation efficiency of Vegfa mRNA in neuropathic pain	Log2 fold change > 0.5 in ribosome occupancy	
Luciferase reporter assays	ac4C at wobble site C codons promotes protein translation	Significant increase in luciferase activity	-

Experimental Protocols for Studying ac4C

Several key experimental techniques are employed to detect and characterize ac4C in mRNA.



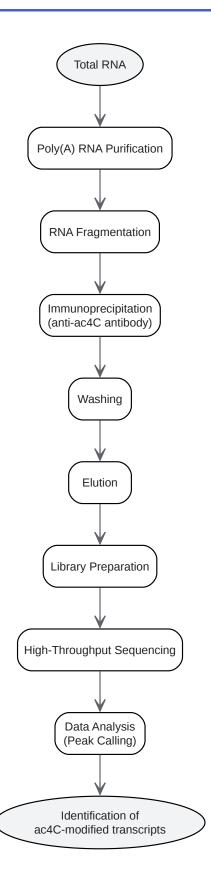
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample. The enriched fragments are then sequenced to identify the acetylated transcripts.

Detailed Methodology:

- RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.
- Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads. This allows for the specific capture of ac4C-containing RNA fragments.
- Washing and Elution: Wash the beads extensively to remove non-specifically bound RNA.
 Elute the enriched ac4C-modified RNA from the antibody-bead complexes.
- Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. Sequence the library using a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify
 peaks of enrichment in the acRIP sample compared to a control (e.g., input RNA or IgG
 immunoprecipitation) to determine the locations of ac4C modifications.





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Figure 2: Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).



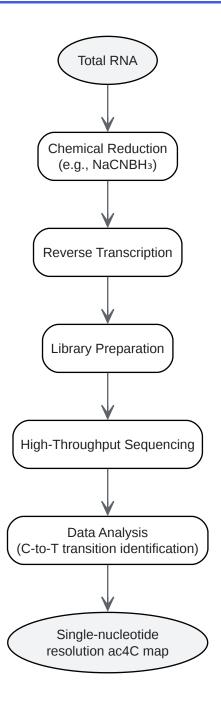
N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C sites. This technique relies on the chemical reduction of ac4C, which leads to a specific misincorporation event during reverse transcription.

Detailed Methodology:

- RNA Isolation and Reduction: Isolate total RNA. Treat the RNA with a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), under acidic conditions. This converts ac4C to a reduced form.
- Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A' opposite the modified 'C').
- Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.
- Data Analysis: Align the sequencing reads to a reference genome. Identify positions where a
 C-to-T transition is observed in the sequencing data, as this indicates the original location of
 an ac4C modification.





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Figure 3: Workflow for N4-acetylcytidine Sequencing (ac4C-seq).

Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) provides a direct and quantitative method for measuring the overall abundance of ac4C in a given RNA sample.

Detailed Methodology:



- RNA Isolation and Digestion: Isolate the RNA of interest (e.g., mRNA). Digest the RNA into individual nucleosides using a cocktail of nucleases.
- Liquid Chromatography: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
- Mass Spectrometry: Analyze the separated nucleosides using a mass spectrometer to identify and quantify ac4C based on its unique mass-to-charge ratio. The abundance of ac4C is typically normalized to the abundance of unmodified cytosine.

In Vitro Transcription of ac4C-modified RNA

To study the direct functional effects of ac4C, it is often necessary to generate RNA molecules with site-specific ac4C modifications. This can be achieved through in vitro transcription.

Detailed Methodology:

- Template Preparation: Prepare a DNA template containing a T7 or SP6 promoter upstream of the desired RNA sequence.
- In Vitro Transcription Reaction: Set up an in vitro transcription reaction using a commercially available kit. In place of standard CTP, use a mixture of CTP and N4-acetylcytidine triphosphate (ac4CTP) at the desired ratio to achieve stochastic incorporation of ac4C. For site-specific incorporation, chemical synthesis of the RNA oligonucleotide is required.
- Purification: Purify the resulting ac4C-modified RNA using standard methods such as gel electrophoresis or column chromatography.

Luciferase Reporter Assays for Stability and Translation

Luciferase reporter assays are a common method to assess the impact of ac4C on mRNA stability and translation efficiency.

Detailed Methodology:

 Construct Design: Clone the 3' UTR of a gene of interest downstream of a luciferase reporter gene (e.g., NanoLuc or Firefly luciferase). To study the effect of ac4C, the reporter mRNA can be generated with or without ac4C via in vitro transcription.



- Transfection: Transfect the reporter constructs into cultured cells.
- Luciferase Assay: After a defined period, lyse the cells and measure luciferase activity using a luminometer. Higher luciferase activity in the presence of ac4C suggests increased stability and/or translation efficiency.
- mRNA Stability Assay: To specifically measure mRNA stability, treat the transfected cells with a transcription inhibitor, such as actinomycin D. Collect RNA at various time points after treatment and quantify the amount of luciferase mRNA remaining using RT-qPCR. A slower decay rate for the ac4C-containing mRNA indicates increased stability.

Conclusion and Future Directions

N4-acetylcytosine is a critical regulator of mRNA function, influencing its stability, translation, and response to cellular stress. The core machinery of ac4C metabolism, involving the writer NAT10, the potential reader NOP58, and the potential eraser SIRT7, provides multiple points for therapeutic intervention. The experimental protocols outlined in this guide provide a robust toolkit for researchers to further investigate the roles of ac4C in health and disease. Future research will likely focus on identifying the complete set of ac4C readers and erasers, elucidating the precise molecular mechanisms by which ac4C exerts its effects, and developing potent and specific inhibitors of NAT10 for the treatment of cancer and other diseases where ac4C metabolism is dysregulated.

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